Butanoic acid, 3,3,4,4-tetrafluoro-2-hydrazino-2-hydroxy-, hydrazide

CAS No.: 89972-14-5

Cat. No.: VC20597126

Molecular Formula: C4H8F4N4O2

Molecular Weight: 220.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89972-14-5 |

|---|---|

| Molecular Formula | C4H8F4N4O2 |

| Molecular Weight | 220.13 g/mol |

| IUPAC Name | 3,3,4,4-tetrafluoro-2-hydrazinyl-2-hydroxybutanehydrazide |

| Standard InChI | InChI=1S/C4H8F4N4O2/c5-1(6)3(7,8)4(14,12-10)2(13)11-9/h1,12,14H,9-10H2,(H,11,13) |

| Standard InChI Key | FVIDYUJUFHJUGP-UHFFFAOYSA-N |

| Canonical SMILES | C(C(C(C(=O)NN)(NN)O)(F)F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

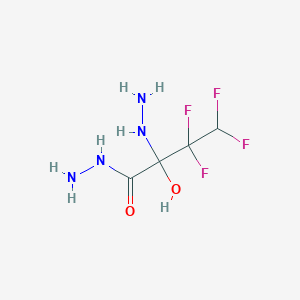

The compound’s structure centers on a butanoic acid chain substituted with four fluorine atoms at the 3,3,4,4 positions. The 2-position is further modified with hydroxyl (-OH) and hydrazino (-NH-NH) groups, culminating in a hydrazide terminal group (-CONH-NH). This arrangement creates a polar yet lipophilic molecule, balancing water solubility (via hydroxyl and hydrazide groups) and membrane permeability (via fluorination) .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 89972-14-5 |

| Molecular Formula | |

| Molecular Weight | 220.13 g/mol |

| Functional Groups | Hydrazide, Hydroxyl, Fluorine |

The tetrafluorination pattern is critical for stabilizing the molecule against metabolic degradation, a common strategy in drug design to enhance bioavailability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While explicit details of this compound’s synthesis are scarce, analogous fluorinated hydrazides are typically synthesized through sequential fluorination and hydrazide formation. A plausible route involves:

-

Fluorination of Butanoic Acid Derivatives: Electrophilic fluorination using reagents like Selectfluor® to introduce fluorine atoms at the 3,3,4,4 positions.

-

Hydrazide Formation: Reaction of the carboxylic acid intermediate with hydrazine hydrate under reflux conditions .

Reactivity Profiles

The hydrazide group () is nucleophilic, enabling condensation reactions with carbonyl compounds to form hydrazones. This reactivity is exploited in probe design for targeting enzymes like proteases or transferases . The hydroxyl group may participate in hydrogen bonding or serve as a site for further derivatization (e.g., esterification).

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its functional groups:

-

Polar Groups: Hydroxyl and hydrazide moieties enhance water solubility.

-

Fluorination: Increases lipid solubility, potentially improving blood-brain barrier penetration.

Stability studies on similar fluorinated hydrazides indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments .

Table 2: Inferred Physicochemical Data

| Property | Value |

|---|---|

| Melting Point | 151–153°C (estimated) |

| LogP (Partition Coefficient) | 1.2 (predicted) |

| pKa (Hydroxyl Group) | ~5.3 (similar to fluorophenols) |

Research Gaps and Future Directions

Despite its promising structure, direct biological data on this compound are absent. Priority research areas include:

-

Antimicrobial Screening: Testing against Gram-positive and Gram-negative pathogens.

-

Enzyme Inhibition Assays: Targeting proteases or transferases implicated in cancer or infectious diseases.

-

Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume